
2-(N-Butanoyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide is a synthetic organic compound It is characterized by its unique molecular structure, which includes a hydroxyethyl group, a norbornyl group, and a butyramide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide typically involves the reaction of 2-hydroxyethylamine with 3-methyl-2-norbornylmethyl chloride, followed by the addition of butyric anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The norbornyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide.
Reduction: Formation of N-(2-hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide involves its interaction with specific molecular targets. The hydroxyethyl group may form hydrogen bonds with biological molecules, while the norbornyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The butyramide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)-N-[(2-methyl-2-norbornyl)methyl]butyramide
- N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]propionamide
- N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]acetate
Uniqueness
N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the norbornyl group, in particular, distinguishes it from other similar compounds, providing unique steric and electronic effects that influence its reactivity and interactions.
特性
CAS番号 |
36398-79-5 |
|---|---|
分子式 |
C15H27NO2 |
分子量 |
253.38 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]butanamide |
InChI |
InChI=1S/C15H27NO2/c1-3-4-15(18)16(7-8-17)10-14-11(2)12-5-6-13(14)9-12/h11-14,17H,3-10H2,1-2H3 |
InChIキー |
TYZDPGJCSCZDFF-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N(CCO)CC1C(C2CCC1C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
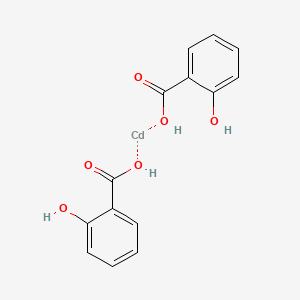
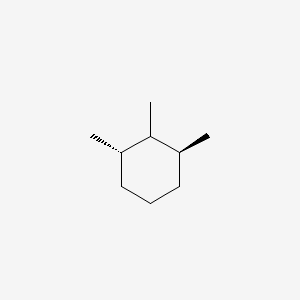
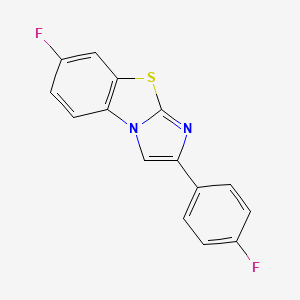
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
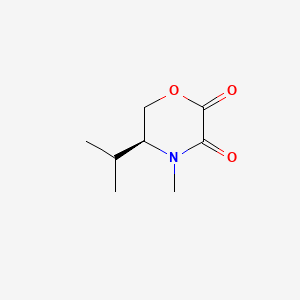
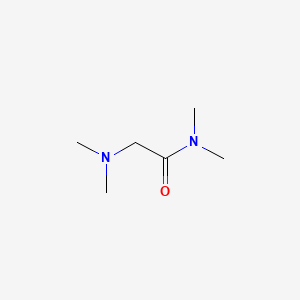



![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
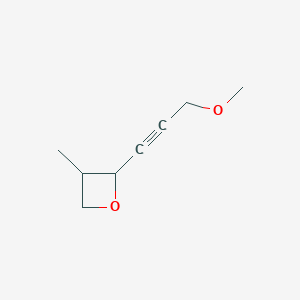
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)
